molecular formula C20H21N3O3 B4061182 Ethyl 4-[(2-propoxyphenyl)amino]quinazoline-2-carboxylate

Ethyl 4-[(2-propoxyphenyl)amino]quinazoline-2-carboxylate

Cat. No.: B4061182
M. Wt: 351.4 g/mol
InChI Key: LTJHXNDLOLJYCF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-propoxyphenyl)amino]quinazoline-2-carboxylate is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

The synthesis of Ethyl 4-[(2-propoxyphenyl)amino]quinazoline-2-carboxylate typically involves several steps. One common method includes the reaction of 2-aminobenzonitrile with ethyl chloroformate to form ethyl 2-cyanobenzoate. This intermediate is then reacted with 2-propoxyaniline under specific conditions to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 4-[(2-propoxyphenyl)amino]quinazoline-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[(2-propoxyphenyl)amino]quinazoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases, which are involved in cell signaling pathways.

    Medicine: Due to its potential anti-cancer properties, it is investigated for use in cancer treatment, particularly in targeting specific cancer cell lines.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-propoxyphenyl)amino]quinazoline-2-carboxylate involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Ethyl 4-[(2-propoxyphenyl)amino]quinazoline-2-carboxylate can be compared with other quinazoline derivatives such as:

    Gefitinib: A well-known tyrosine kinase inhibitor used in cancer treatment.

    Erlotinib: Another tyrosine kinase inhibitor with similar applications in oncology.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potentials .

Properties

IUPAC Name

ethyl 4-(2-propoxyanilino)quinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-13-26-17-12-8-7-11-16(17)22-18-14-9-5-6-10-15(14)21-19(23-18)20(24)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJHXNDLOLJYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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